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Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501 Get Quote

Executive Summary
This technical guide provides a detailed pharmacological profile of (R)-ML375. It is crucial to

note that the pharmacological activity associated with the compound commonly referred to as

ML375 resides exclusively in its (S)-enantiomer. The (R)-enantiomer, (R)-ML375, is

pharmacologically inactive at the M5 muscarinic acetylcholine receptor (mAChR). This

document will first address the profile of (R)-ML375, establishing its lack of activity.

Subsequently, a comprehensive pharmacological profile of the active (S)-enantiomer, (S)-

ML375, will be presented, as this is the entity with therapeutic and research potential. This

guide is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of (R)-ML375
(R)-ML375 is the (R)-enantiomer of the selective M5 muscarinic acetylcholine receptor

(mAChR) negative allosteric modulator (NAM), ML375. Extensive in vitro studies have

demonstrated that (R)-ML375 is devoid of activity at the human M5 mAChR.[1] The

pharmacological activity of racemic ML375 is entirely attributable to the (S)-enantiomer.[2]

In Vitro Potency
The lack of activity of (R)-ML375 at the human M5 receptor is quantified by its half-maximal

inhibitory concentration (IC50), which is greater than 30 µM.[1] This contrasts sharply with the

sub-micromolar potency of the (S)-enantiomer.
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Pharmacological Profile of (S)-ML375
(S)-ML375, also referred to as VU0483253, is a potent, selective, and centrally nervous system

(CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine

receptor.[2][3] Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4)

makes it a valuable tool for studying the physiological roles of M5 and a potential therapeutic

agent for CNS disorders involving dopaminergic dysfunction, such as addiction.[2][4]

Mechanism of Action
(S)-ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5

receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine

(ACh), binds.[2] This binding event reduces the affinity and/or efficacy of ACh, thereby inhibiting

receptor activation.[4][5] This allosteric mechanism is confirmed by the observation that (S)-

ML375 does not compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-

NMS) for binding to the M5 receptor.[2] Instead, it decreases the dissociation rate of [3H]-NMS,

which is characteristic of an allosteric interaction.[2]

Signaling Pathway
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11

proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC),

leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). (S)-ML375, by negatively modulating the

receptor, inhibits this signaling cascade.
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Caption: M5 Receptor Signaling and Modulation by (S)-ML375.

Quantitative Data
In Vitro Potency and Selectivity
(S)-ML375 exhibits sub-micromolar potency for the human and rat M5 receptors and

demonstrates high selectivity against other muscarinic receptor subtypes.
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Compound Target Species Assay Type IC50 Reference

(R)-ML375 M5 mAChR Human
Calcium

Mobilization
> 30 µM [1][2]

(S)-ML375 M5 mAChR Human
Calcium

Mobilization
300 nM [2][3]

(S)-ML375 M5 mAChR Rat
Calcium

Mobilization
790 nM [2][3]

(S)-ML375 M1 mAChR Human
Calcium

Mobilization
> 30 µM [2]

(S)-ML375 M2 mAChR Human
Calcium

Mobilization
> 30 µM [2]

(S)-ML375 M3 mAChR Human
Calcium

Mobilization
> 30 µM [2]

(S)-ML375 M4 mAChR Human
Calcium

Mobilization
> 30 µM [2]

Pharmacokinetic Properties
(S)-ML375 has been shown to have favorable pharmacokinetic properties, including CNS

penetration, in preclinical species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.medchemexpress.com/r-ml375.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pubmed.ncbi.nlm.nih.gov/24164599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Route Parameter Value Unit Reference

Rat IV (1 mg/kg) CLp 2.5 mL/min/kg [6]

Rat IV (1 mg/kg) t1/2 80 hr [6]

Rat PO %F 80 % [6]

Rat PO Cmax 1.4 µM [6]

Rat PO Tmax 7 hr [6]

Cynomolgus

Monkey
IV (1 mg/kg) CLp 3.0 mL/min/kg [6]

Cynomolgus

Monkey
IV (1 mg/kg) t1/2 10 hr [6]

Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the Gq/11-mediated signaling of the M5 receptor.

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR

are cultured in appropriate media.

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular

phosphoinositide pools.

Compound Treatment: The cells are pre-incubated with varying concentrations of (S)-ML375

or vehicle for a specified period.

Agonist Stimulation: Acetylcholine is added at a concentration that elicits a submaximal

response (e.g., EC80) and incubated for a defined time.

Assay Termination and Lysis: The reaction is stopped, and the cells are lysed.
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IP Extraction: The total inositol phosphates are separated from free inositol using Dowex

anion-exchange chromatography.

Quantification: The amount of [3H]-inositol phosphates is determined by scintillation

counting.

Data Analysis: The concentration-response curves for (S)-ML375 are plotted to determine its

IC50 value.

Radioligand Binding Assay ([3H]-NMS Dissociation)
This assay is used to confirm the allosteric mechanism of action of (S)-ML375.

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the

human M5 mAChR.

Radioligand Incubation: The membranes are incubated with the orthosteric muscarinic

antagonist [3H]-N-methylscopolamine ([3H]-NMS) until equilibrium is reached.

Dissociation Initiation: Dissociation of [3H]-NMS is initiated by adding a high concentration of

a non-radiolabeled orthosteric antagonist (e.g., atropine) in the presence or absence of (S)-

ML375.

Sampling: Aliquots are taken at various time points.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity remaining on the filters is measured by liquid

scintillation counting.

Data Analysis: The dissociation rate of [3H]-NMS in the presence and absence of (S)-ML375

is calculated. A slower dissociation rate in the presence of (S)-ML375 indicates a negative

allosteric interaction.

Experimental Workflow
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The discovery and characterization of a selective NAM like (S)-ML375 typically follows a multi-

step process.

Detailed In Vitro Assays

Preclinical In Vivo Evaluation

High-Throughput Screening (HTS)
(e.g., Calcium Mobilization Assay)

Hit Identification

Lead Optimization
(Structure-Activity Relationship)

In Vitro Characterization

In Vivo Studies Potency Determination (IC50)
(e.g., IP Accumulation Assay)

Selectivity Profiling
(vs. M1-M4, other GPCRs)

Mechanism of Action
(Radioligand Binding Assays)

Pharmacokinetics (PK)
(e.g., CNS penetration, half-life)

Pharmacodynamics (PD)
(e.g., Target Engagement)

Efficacy Models
(e.g., Addiction Models)
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Caption: Workflow for Discovery and Characterization of an M5 NAM.

Conclusion
In summary, the pharmacological profile of (R)-ML375 is characterized by a lack of activity at

the M5 muscarinic acetylcholine receptor. The potent and selective M5 NAM activity attributed

to ML375 resides solely in the (S)-enantiomer. (S)-ML375 is a valuable pharmacological tool for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12374501?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


investigating the role of the M5 receptor in health and disease and represents a promising lead

compound for the development of novel therapeutics for CNS disorders. Its well-defined

mechanism of action, high selectivity, and favorable pharmacokinetic properties make it a

subject of ongoing research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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